Cas no 2172173-76-9 (8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide)
8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide
- 2172173-76-9
- [8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide
- EN300-1478903
-
- Inchi: 1S/C13H26N2O3S/c1-11(2)9-15-6-3-13(4-7-15)5-8-18-12(13)10-19(14,16)17/h11-12H,3-10H2,1-2H3,(H2,14,16,17)
- InChI Key: JVGFXGRVTOQFDO-UHFFFAOYSA-N
- SMILES: S(CC1C2(CCO1)CCN(CC(C)C)CC2)(N)(=O)=O
Computed Properties
- Exact Mass: 290.16641387g/mol
- Monoisotopic Mass: 290.16641387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 81Ų
8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478903-0.05g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 0.05g |
$851.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-0.1g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 0.1g |
$892.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-0.25g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 0.25g |
$933.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-0.5g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 0.5g |
$974.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-1.0g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 1g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-2.5g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 2.5g |
$1988.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-5.0g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 5g |
$2940.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-10.0g |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 10g |
$4360.0 | 2023-06-06 | ||
| Enamine | EN300-1478903-50mg |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 50mg |
$851.0 | 2023-09-28 | ||
| Enamine | EN300-1478903-100mg |
[8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-1-yl]methanesulfonamide |
2172173-76-9 | 100mg |
$892.0 | 2023-09-28 |
8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide
Professional Introduction to Compound with CAS No. 2172173-76-9 and Product Name: 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide
The compound identified by the CAS number 2172173-76-9 and the product name 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide represents a significant advancement in the field of medicinal chemistry. This spirocyclic sulfonamide derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The presence of both an oxygen and nitrogen atom within the spirocyclic framework, combined with the methanesulfonamide moiety, suggests a potential for diverse biological activities, particularly in the realm of therapeutic intervention.
Recent research in the domain of heterocyclic compounds has highlighted the importance of spirocyclic structures in drug design. Spiro compounds, characterized by a rigid, bicyclic system where two rings are connected by a single carbon atom, often exhibit enhanced metabolic stability and improved binding affinity to biological targets. The specific configuration of 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide positions it as a candidate for further exploration in this context. The incorporation of a methylpropyl substituent at the 8-position may contribute to optimal solubility and bioavailability, while the methanesulfonamide group is frequently employed in medicinal chemistry for its ability to modulate receptor interactions.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The spirooxazine core, combined with the azaspiro structure, provides a versatile platform for chemical modification. This allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties by introducing various functional groups while maintaining the core pharmacophore. Current studies indicate that derivatives of this nature may exhibit activity against a range of targets, including enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and oncological conditions.
The methanesulfonamide moiety is particularly noteworthy, as it is known to enhance binding interactions through hydrogen bonding and electrostatic interactions with biological targets. In the case of 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide, this group may play a crucial role in mediating interactions with proteins such as kinases or transcription factors. Preliminary computational studies suggest that this sulfonamide derivative could adopt multiple conformations, increasing its likelihood of binding effectively to complex macromolecular targets.
Advances in synthetic methodologies have enabled more efficient production of complex spirocyclic compounds like 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide. Modern techniques such as transition-metal-catalyzed reactions and organometallic chemistry have streamlined the synthesis process, reducing both cost and time-to-market for novel drug candidates. These improvements are critical for translating laboratory discoveries into viable therapeutic options for patients worldwide.
The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use in combination therapies, where multiple targets are addressed simultaneously to achieve synergistic effects. Additionally, its stability under various physiological conditions suggests that it could be formulated into oral or injectable dosage forms, broadening its therapeutic utility.
From a regulatory perspective, compounds like 8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-ylmethanesulfonamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. However, its structural complexity does not necessarily pose insurmountable challenges; rather, it offers opportunities for innovation in drug design principles. By leveraging computational modeling and high-throughput screening techniques, researchers can accelerate the identification of promising derivatives that may eventually lead to approved therapies.
In conclusion,8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-1-yldemethanesulfonamide represents a fascinating example of how structural complexity can be harnessed to develop novel pharmacological agents. Its unique spirocyclic framework combined with functional groups known to enhance biological activity positions it as a valuable scaffold for further investigation. As research continues to uncover new applications for heterocyclic compounds like this one,the potential for therapeutic breakthroughs remains significant.
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